molecular formula C25H21ClN2O6S B314601 ETHYL (2Z)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314601
M. Wt: 513 g/mol
InChI Key: NOEBZSSVHZQJGS-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a benzodioxole ring, a methoxyphenyl group, and a thiazolopyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 6-chloro-1,3-benzodioxole, 4-methoxybenzaldehyde, and ethyl acetoacetate. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 6-chloro-1,3-benzodioxole with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide to form the corresponding chalcone.

    Cyclization: The chalcone undergoes cyclization with ethyl acetoacetate in the presence of a catalyst like piperidine to form the thiazolopyrimidine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group in the benzodioxole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(6-ethoxy-1,3-benzothiazol-2-yl)aminoacetate: Similar in structure but with different substituents, leading to variations in chemical properties and biological activities.

    Ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Differing by the presence of a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions.

Properties

Molecular Formula

C25H21ClN2O6S

Molecular Weight

513 g/mol

IUPAC Name

ethyl (2Z)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H21ClN2O6S/c1-4-32-24(30)21-13(2)27-25-28(22(21)14-5-7-16(31-3)8-6-14)23(29)20(35-25)10-15-9-18-19(11-17(15)26)34-12-33-18/h5-11,22H,4,12H2,1-3H3/b20-10-

InChI Key

NOEBZSSVHZQJGS-JMIUGGIZSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC5=C(C=C4Cl)OCO5)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC5=C(C=C4Cl)OCO5)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC5=C(C=C4Cl)OCO5)S2)C

Origin of Product

United States

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